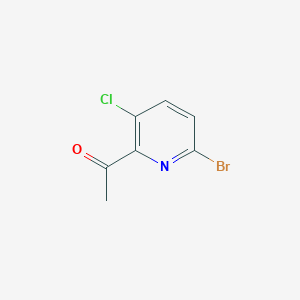

1-(6-Bromo-3-chloropyridin-2-yl)ethanone

Description

Overview of Pyridine (B92270) Derivatives in Contemporary Organic Synthesis

Pyridine, a six-membered heterocyclic aromatic compound containing a nitrogen atom, is a fundamental scaffold in organic chemistry. echemi.com Its derivatives are integral to numerous applications, ranging from pharmaceuticals and agrochemicals to functional materials. echemi.comresearchgate.net The nitrogen atom in the pyridine ring imparts distinct electronic properties, influencing the molecule's basicity, polarity, and reactivity. nih.gov Consequently, pyridine derivatives are found in a vast number of biologically active compounds and are key components in many synthetic pathways. smmu.edu.cn The synthesis of substituted pyridines is a major focus in medicinal chemistry, as the pyridine core is present in many drugs. nih.govsmmu.edu.cn The ability to functionalize the pyridine ring allows chemists to fine-tune the properties of molecules for specific biological targets. nih.gov

Strategic Importance of Halogenation in Heterocyclic Scaffolds

Halogenation, the process of introducing halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a cornerstone of synthetic organic chemistry. highmountainco.com In heterocyclic compounds like pyridine, halogenation serves two primary purposes: it can impart new or enhanced properties to the final compound, and it provides a reactive "handle" for further chemical modifications. highmountainco.com Halogenated compounds, particularly those containing chlorine and bromine, are highly effective in pest control and are foundational to many modern pesticides. highmountainco.com The carbon-halogen bond can be selectively targeted in a variety of reactions, most notably in metal-catalyzed cross-coupling reactions. This allows for the construction of complex molecular frameworks by forming new carbon-carbon or carbon-heteroatom bonds, making halogenated heterocycles essential precursors in the synthesis of a wide range of valuable chemicals.

Synthetic Utility of the Ethanone (B97240) Functional Group

The ethanone (or acetyl) group is a ketone functional group that consists of a carbonyl group bonded to a methyl group. Ketones are a pivotal class of compounds in organic synthesis due to the reactivity of the carbonyl group. researchgate.net This group can undergo nucleophilic addition reactions, allowing for the formation of new carbon-carbon bonds and the introduction of other functional groups. For instance, ketones can be reduced to form secondary alcohols or can react with organometallic reagents to create tertiary alcohols. The protons on the carbon adjacent to the carbonyl (the α-carbon) are acidic and can be removed to form an enolate, which is a powerful nucleophile in its own right. This reactivity makes the ethanone group a versatile tool for constructing more elaborate molecular structures. researchgate.net Pyridyl ketone derivatives, in particular, are studied for their potential biological activities, including antibacterial and antiviral properties. smmu.edu.cn

Defining the Research Scope of 1-(6-Bromo-3-chloropyridin-2-yl)ethanone

The compound this compound is a dihalogenated pyridyl ketone. Its structure features a pyridine ring substituted with a bromine atom at the 6-position, a chlorine atom at the 3-position, and an ethanone group at the 2-position. This specific arrangement of functional groups makes it a potentially valuable intermediate in organic synthesis, particularly for creating agrochemicals and pharmaceuticals.

The bromine atom, being a good leaving group, is well-suited for participating in cross-coupling reactions (such as Suzuki, Heck, or Sonogashira couplings) to introduce new carbon-based substituents. The chlorine atom also influences the electronic properties of the pyridine ring and can serve as a secondary reaction site under specific conditions. The ethanone group provides a reactive center for chain elongation or the introduction of other functionalities.

While detailed research findings specifically for this compound are not widely documented in publicly available literature, its structural motifs are found in various chemical intermediates. For example, similar halogenated pyridine structures are used as building blocks in the synthesis of pesticides. chemicalbook.com The combination of a halogenated pyridine core with a ketone side chain suggests that this compound is designed to be a versatile precursor for constructing more complex, potentially bioactive molecules. Its research scope is therefore defined by its utility as a chemical intermediate, enabling the synthesis of a diverse range of target compounds through sequential and selective reactions at its multiple functional sites.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1256836-57-3 | bldpharm.comlookchem.com |

| Molecular Formula | C₇H₅BrClNO | Calculated |

| Molecular Weight | 234.48 g/mol | Calculated |

| Appearance | Liquid | lookchem.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(6-bromo-3-chloropyridin-2-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO/c1-4(11)7-5(9)2-3-6(8)10-7/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMVODNBHCHRDQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=N1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations and Reactivity Profiles of 1 6 Bromo 3 Chloropyridin 2 Yl Ethanone

Reactivity Governing Halogen Substituents

The chemical behavior of 1-(6-Bromo-3-chloropyridin-2-yl)ethanone is largely dominated by the differential reactivity of its two halogen substituents. The positions of these halogens on the pyridine (B92270) ring—bromo at C6 and chloro at C3—are crucial in determining their susceptibility to various reaction types. The electron-withdrawing nature of the pyridine nitrogen atom renders the C2 and C6 positions particularly electrophilic, which influences the reactivity of the C-Br bond.

Nucleophilic Substitution Reactions on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) on pyridine rings is a well-established transformation that preferentially occurs at the electron-deficient C2, C4, and C6 positions. stackexchange.comyoutube.com This is because the attack of a nucleophile at these positions generates a resonance-stabilized anionic intermediate (a Meisenheimer complex) where the negative charge can be delocalized onto the electronegative nitrogen atom, a stabilizing feature not possible with attack at C3 or C5. stackexchange.comyoutube.com

In the case of this compound, the bromine atom is situated at the activated C6 position, ortho to the nitrogen. The chlorine atom, by contrast, is at the C3 position, which is less electronically activated towards nucleophilic attack. youtube.com Consequently, SNAr reactions are expected to occur selectively at the C6 position, leading to the displacement of the bromide ion. The general order of leaving group ability in SNAr reactions can vary, but typically follows F > Cl ≈ Br > I when the rate-determining step is the nucleophilic addition. nih.gov However, the positional activation by the ring nitrogen is often the dominant factor in pyridinic systems. Therefore, a nucleophile (e.g., an alkoxide, amine, or thiol) would preferentially attack the C6 position, displacing the bromide.

Palladium-Mediated Cross-Coupling Reactions: Scope and Limitations

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and dihalogenated heterocycles like this compound are valuable substrates for sequential, site-selective couplings. wikipedia.orgwikipedia.org The outcome of these reactions is highly dependent on the relative reactivity of the carbon-halogen bonds and can be finely tuned by the choice of catalyst, ligands, and reaction conditions. nih.gov

In palladium-catalyzed cross-coupling reactions, the first step is typically the oxidative addition of the organohalide to the Pd(0) catalyst. The rate of this step is highly dependent on the carbon-halogen (C-X) bond dissociation energy (BDE). Generally, the reactivity follows the trend C-I > C-Br > C-Cl > C-F. rsc.org This intrinsic reactivity difference allows for chemoselective cross-coupling reactions on substrates bearing two different halogens.

For this compound, the C-Br bond at the C6 position is significantly more reactive towards oxidative addition than the C-Cl bond at the C3 position. This is due to the lower BDE of the C-Br bond compared to the C-Cl bond. Therefore, under standard Suzuki, Stille, Heck, or Buchwald-Hartwig conditions, coupling is expected to occur selectively at the C6 position, leaving the C-Cl bond intact for subsequent transformations. rsc.orgnih.gov This inherent selectivity is a cornerstone for the modular synthesis of complex, polysubstituted pyridines.

Table 1: Predicted Selectivity in Palladium-Catalyzed Cross-Coupling of this compound with a Generic Organometallic Reagent

| Position | Halogen | C-X Bond Energy | Predicted Reactivity | Product of Mono-Coupling |

| C6 | Bromine | Lower | Higher | 1-(3-Chloro-6-aryl/alkyl-pyridin-2-yl)ethanone |

| C3 | Chlorine | Higher | Lower | (Minor or no product under standard conditions) |

This table illustrates the generally accepted reactivity trend for palladium-catalyzed cross-coupling reactions.

While the intrinsic reactivity of C-X bonds provides a reliable basis for selectivity (C-Br > C-Cl), this outcome can be modulated or even reversed through strategic ligand and catalyst selection. nih.govscite.ai The development of sophisticated phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands has enabled remarkable control over regioselectivity in cross-coupling reactions of polyhalogenated heteroarenes. nih.govresearchgate.net

For instance, sterically bulky and electron-rich trialkylphosphine ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃), have been shown to be exceptionally effective for the coupling of typically less reactive aryl chlorides. nih.gov In some cases, a catalyst system employing such a ligand can invert the conventional selectivity, favoring reaction at a C-Cl bond over a more reactive C-Br or C-OTf bond. scite.ainih.gov This control is often attributed to the ligand's ability to stabilize the palladium catalyst and influence the energetics of the oxidative addition step. nih.gov

Similarly, very sterically hindered N-heterocyclic carbene (NHC) ligands have been used to invert the typical site-selectivity in the cross-coupling of dihalopyridines. For example, systems that would normally react at the C2 position have been forced to react at the C4 position through ligand control. nih.govresearchgate.net By analogy, a carefully designed Pd/ligand system could potentially override the inherent C-Br reactivity of this compound to enable selective coupling at the C3-Cl position, although this would represent a non-conventional transformation requiring specific catalyst optimization.

Table 2: Influence of Ligand Type on Regioselectivity in Dihaloarene Cross-Coupling

| Ligand Type | Example Ligands | General Selectivity Trend | Rationale |

| Triarylphosphines | PPh₃, dppf | C-Br > C-Cl | Follows intrinsic bond energy differences. rsc.orguwindsor.ca |

| Bulky, Electron-Rich Trialkylphosphines | P(t-Bu)₃, PCy₃ | Can favor C-Cl > C-Br | Strong σ-donation increases Pd(0) nucleophilicity, lowering the activation energy for C-Cl bond oxidative addition. nih.gov |

| Bulky N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Can invert positional selectivity (e.g., C4 vs C2) | Steric hindrance can block the more accessible site, forcing reaction at a less conventional position. nih.govresearchgate.net |

This table summarizes general trends observed in the literature for related systems.

Transformations of the Ethanone (B97240) Moiety

The ethanone (acetyl) group at the C2 position is a versatile functional handle that can undergo a variety of chemical transformations, providing another avenue for structural diversification of the this compound scaffold.

Carbonyl Group Derivatizations

The carbonyl group of the ethanone moiety is susceptible to attack by nucleophiles, leading to a wide range of derivatives. These reactions are fundamental in organic synthesis and are used to introduce new functional groups or to build more complex molecular architectures.

Common derivatizations include the reaction with hydroxylamine (B1172632) to form oximes, or with hydrazine (B178648) and its derivatives, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), to yield the corresponding hydrazones. nih.govscribd.com These reactions are often used for the characterization of carbonyl compounds. thermofisher.comepa.gov

Furthermore, the α-protons of the acetyl group are acidic and can be removed by a base to generate an enolate. This enolate can then participate in condensation reactions, such as the Claisen-Schmidt condensation with aldehydes, to form α,β-unsaturated ketones, commonly known as chalcones. researchgate.net The ethanone can also be a precursor for the synthesis of other heterocyclic rings. For example, condensation with 1,2-diamines, such as o-phenylenediamine (B120857), can lead to the formation of quinoxaline (B1680401) derivatives. nih.govtsijournals.commdpi.com Additionally, the carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165), or completely removed (deoxygenated) to an ethyl group via methods like the Wolff-Kishner reduction. libretexts.org

Table 3: Common Transformations of the Ethanone Group

| Reagent(s) | Product Type | General Transformation |

| Hydroxylamine (NH₂OH) | Oxime | C=O → C=N-OH |

| 2,4-Dinitrophenylhydrazine (DNPH) | DNPH-hydrazone | C=O → C=N-NH-Ar |

| Aldehyde (R-CHO), Base | Chalcone (α,β-unsaturated ketone) | -C(O)CH₃ → -C(O)CH=CH-R |

| o-Phenylenediamine | Quinoxaline | Formation of a new heterocyclic ring |

| Sodium Borohydride (NaBH₄) | Secondary Alcohol | C=O → CH(OH) |

| Hydrazine (N₂H₄), Base, Heat | Alkane (Wolff-Kishner) | C=O → CH₂ |

Reduction Pathways and Stereocontrol

Specific studies on the reduction of this compound are not readily found in the reviewed literature. However, the acetyl group is expected to be reducible to an alcohol.

The reduction of the ketone in this compound to the corresponding alcohol, 1-(6-bromo-3-chloropyridin-2-yl)ethanol, can theoretically be achieved using various reducing agents. The choice of reagent would influence the selectivity and stereochemical outcome of the reaction.

| Reducing Agent | Expected Product | Potential for Stereocontrol |

| Sodium borohydride (NaBH₄) | 1-(6-bromo-3-chloropyridin-2-yl)ethanol | Low, typically results in a racemic mixture unless a chiral auxiliary or catalyst is used. |

| Lithium aluminum hydride (LiAlH₄) | 1-(6-bromo-3-chloropyridin-2-yl)ethanol | Low, similar to NaBH₄. |

| Asymmetric reducing agents (e.g., CBS catalyst) | Chiral 1-(6-bromo-3-chloropyridin-2-yl)ethanol | High, can provide high enantioselectivity for one enantiomer over the other. |

Oxidative Transformations

There is a lack of specific literature detailing the oxidative transformations of this compound. Hypothetically, the acetyl group could undergo oxidation under specific conditions. For instance, a haloform reaction could potentially convert the acetyl group into a carboxylic acid, yielding 6-bromo-3-chloropyridine-2-carboxylic acid.

Condensation and Annulation Reactions

While specific research on condensation and annulation reactions of this compound is not available, ketones of this nature are generally expected to participate in such reactions. The acetyl group provides a reactive site for both acid- and base-catalyzed condensations.

Expected Condensation Reactions:

Aldol (B89426) Condensation: Reaction with another carbonyl compound to form a β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated ketone.

Claisen-Schmidt Condensation: Reaction with an aromatic aldehyde in the presence of a base to form a chalcone-like structure.

Knoevenagel Condensation: Reaction with compounds containing an active methylene (B1212753) group.

Expected Annulation Reactions:

Robinson Annulation: A sequence of a Michael addition and an intramolecular aldol condensation, which could be used to form a new six-membered ring.

Hantzsch Pyridine Synthesis (or similar): The acetyl group could potentially serve as a component in the synthesis of new heterocyclic rings.

Alpha-Carbon Reactivity

The alpha-carbon of the acetyl group in this compound is acidic and can be deprotonated by a suitable base to form an enolate. This enolate is a key reactive intermediate for various transformations.

| Reaction Type | Reagents | Expected Product |

| Alkylation | Base (e.g., LDA, NaH), Alkyl halide | Introduction of an alkyl group at the alpha-carbon. |

| Halogenation | Base, Halogen source (e.g., Br₂, NBS) | Introduction of a halogen at the alpha-carbon. |

| Acylation | Base, Acylating agent (e.g., acid chloride) | Introduction of an acyl group at the alpha-carbon. |

Electrophilic and Radical Reactions on the Pyridine Nucleus

The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom and the presence of two halogen substituents (bromo and chloro). This deactivation makes electrophilic aromatic substitution reactions challenging. Any such reaction would likely require harsh conditions, and the directing effects of the existing substituents would need to be considered.

Information regarding radical reactions on the pyridine nucleus of this specific compound is not available in the reviewed literature.

Heterocyclic Ring Modifications and Rearrangements

Specific studies on heterocyclic ring modifications and rearrangements of this compound are not found in the available literature. In principle, nucleophilic substitution of the bromo or chloro substituents on the pyridine ring could be possible under specific conditions, potentially leading to new heterocyclic derivatives. Rearrangement reactions for this particular structure have not been documented.

Strategic Applications in Complex Molecule Synthesis and Material Science

Building Block for Advanced Organic Scaffolds

1-(6-Bromo-3-chloropyridin-2-yl)ethanone serves as a fundamental building block for the creation of advanced organic scaffolds. bldpharm.com The pyridine (B92270) core, substituted with both bromine and chlorine atoms, allows for differential reactivity in cross-coupling reactions. This enables the stepwise and controlled introduction of various functional groups, leading to the construction of highly substituted and complex molecular architectures. The ethanone (B97240) side chain further expands its synthetic utility, providing a handle for condensations, reductions, and other transformations to build upon the core structure.

Precursor to Bioactive Heterocycles

The development of new therapeutic agents often relies on the synthesis of novel heterocyclic compounds. ijnrd.org this compound is a valuable precursor for a variety of bioactive heterocycles, which are scaffolds found in many pharmaceuticals. nih.govnih.gov

| Heterocycle Class | Synthetic Approach | Potential Biological Activity |

|---|---|---|

| Pyrazoles | Cyclocondensation with hydrazine (B178648) derivatives | Anti-inflammatory, anticancer, antimicrobial nih.gov |

| C-Nucleoside Analogues | Coupling with sugar moieties | Antiviral, antitumoral nih.govnih.gov |

| Thiazoles | Reaction with thiosemicarbazide (B42300) followed by cyclization | Antibacterial, antifungal nih.gov |

Pyrazole (B372694) moieties are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities including anti-inflammatory and anticancer properties. nih.gov The ethanone group of this compound can be readily transformed into a 1,3-dicarbonyl system, a key intermediate for pyrazole synthesis. Subsequent cyclocondensation with hydrazine derivatives yields pyrazole rings attached to the substituted pyridine core. nih.govresearchgate.net This approach allows for the generation of a library of novel pyrazole-containing compounds with potential therapeutic applications. For instance, related pyrazole derivatives have been synthesized and evaluated for their biological activities. researchgate.netnih.gov

C-nucleoside analogues, where the nucleobase is connected to the sugar moiety via a carbon-carbon bond, are a class of compounds with significant antiviral and antitumoral potential. nih.govnih.gov The synthesis of these analogues often involves the coupling of a modified sugar with a heterocyclic aglycone. researchgate.net Halogenated pyridines, such as the one in the title compound, can serve as the aglycone precursor. While direct synthesis from this compound requires modification of the ethanone group, the principle of using substituted pyridines for C-nucleoside synthesis is well-established. nih.govrsc.org This opens up possibilities for developing novel C-nucleoside analogues with unique biological profiles.

Role in Agrochemical and Pharmaceutical Intermediate Production

The utility of this compound extends to the large-scale production of agrochemical and pharmaceutical intermediates. bldpharm.comlookchem.com Its derivatives are crucial components in the synthesis of commercially important products. A notable example is its role in the synthesis of precursors for insecticides. A closely related compound, 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide, is a key intermediate in the production of ryanodine (B192298) receptor modulators used for insect control. researchgate.netpharmaffiliates.com This highlights the industrial relevance of this chemical scaffold in modern crop protection. In the pharmaceutical sector, the substituted pyridine motif is a common feature in many drugs, and this compound serves as a versatile starting material for their synthesis. lookchem.com

Potential in Functional Material Development

The unique electronic and coordination properties of pyridine-based molecules make them attractive for the development of functional materials. The acetyl group on this compound can be used to synthesize more complex ligands, such as polypyridyl ligands. acs.orgresearchgate.net These ligands can coordinate with metal ions to form complexes with interesting photophysical and electrochemical properties. wikipedia.orgmdpi.com Such complexes have potential applications in areas like light-emitting devices, sensors, and catalysis. nih.govnih.govresearchgate.net While direct applications of this compound in this field are still emerging, its potential as a precursor to functional organic materials is an active area of research. acs.org

Advanced Computational and Theoretical Studies of 1 6 Bromo 3 Chloropyridin 2 Yl Ethanone

Structure Reactivity and Structure Property Relationships Srr/spr

Correlation of Halogenation Pattern with Reaction Outcomes

The presence of two different halogen atoms on the pyridine (B92270) ring introduces opportunities for selective chemical transformations. The relative reactivity of carbon-halogen bonds in cross-coupling reactions is a critical factor. In dihalogenated pyridine systems, the carbon-bromine bond is generally more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond.

A study on related 2-bromo-6-chloro- and 6-bromo-2-chloropyridin-3-yl nucleosides demonstrated that Pd-catalyzed reactions, such as Suzuki or Sonogashira couplings, proceeded chemoselectively, with the reaction occurring at the position of the bromine atom. rsc.org This suggests that for 1-(6-Bromo-3-chloropyridin-2-yl)ethanone, the bromine at the C-6 position would be the primary site for such transformations, leaving the chlorine at C-3 intact for potential subsequent reactions. This differential reactivity allows for a stepwise functionalization of the pyridine ring.

In contrast, nucleophilic aromatic substitution reactions on similar bromo-chloropyridine systems have been found to be less selective, often resulting in mixtures of products where either halogen is displaced. rsc.org The outcome is highly dependent on the nature of the nucleophile and the specific reaction conditions.

Table 1: Predicted Reactivity at Halogen Positions

| Reaction Type | More Reactive Site | Less Reactive Site | Rationale |

|---|---|---|---|

| Pd-Catalyzed Cross-Coupling | C-6 (Bromo) | C-3 (Chloro) | The C-Br bond has a lower bond dissociation energy, making it more susceptible to oxidative addition to a Pd(0) catalyst. rsc.org |

| Nucleophilic Aromatic Substitution | Position-dependent | Position-dependent | Reactivity is influenced by the stability of the Meisenheimer intermediate; both C-6 and C-3 are activated by the ring nitrogen and the acetyl group, leading to potential competition. rsc.org |

Influence of the Ethanone (B97240) Moiety on Pyridine Ring Reactivity

The ethanone (acetyl) group at the C-2 position is a strong electron-withdrawing group due to both inductive (-I) and resonance (-M) effects. Its presence significantly deactivates the pyridine ring, making it even less susceptible to electrophilic aromatic substitution than pyridine itself. Any electrophilic attack would be strongly disfavored.

Conversely, the acetyl group enhances the ring's susceptibility to nucleophilic attack, particularly at the positions ortho and para to it (C-3 and C-5, and C-6 respectively). In this specific molecule, the acetyl group at C-2, along with the inherent electron-withdrawing nature of the ring nitrogen, strongly activates the C-6 and C-4 positions for nucleophilic substitution. The C-6 position, bearing a good leaving group (bromide), is therefore a prime target for nucleophiles.

The carbonyl group of the ethanone moiety itself is a reactive site. It can undergo a variety of nucleophilic addition reactions, such as reduction to an alcohol, or condensation reactions at the alpha-carbon of the methyl group to form larger structures. For instance, α-bromoketones, which are structural relatives, are known to react readily with nucleophiles like o-phenylenediamine (B120857) to form quinoxaline (B1680401) derivatives. While the bromine in the title compound is on the ring and not the acetyl group, the carbonyl's electrophilicity remains a key aspect of its reactivity.

Comparative Studies with Monohalogenated and Non-Halogenated Pyridyl Ketones

The reactivity of this compound can be better understood by comparing it with its structural isomers and less substituted analogs. The position of the halogen and acetyl substituents dramatically alters the electronic distribution and steric environment of the molecule.

Non-halogenated 2-acetylpyridine (B122185) is a well-known chelating agent and a building block in synthesis. The introduction of halogens significantly modifies its reactivity. The halogens act as leaving groups for substitution and cross-coupling reactions and also influence the basicity and reactivity of the pyridine nitrogen.

When comparing with its isomers, the specific arrangement of substituents in this compound creates a unique reactivity profile. For example, in the isomer 1-(5-Bromo-2-chloropyridin-3-yl)ethanone, the acetyl group is flanked by two carbon atoms, which alters the steric hindrance around the ketone and changes the activation pattern for nucleophilic substitution on the ring. sigmaaldrich.com

Table 2: Comparison of Selected Pyridyl Ketone Isomers

| Compound Name | CAS Number | Key Structural Difference from Target | Predicted Reactivity Difference |

|---|---|---|---|

| This compound | 1256836-57-3 | - | Acetyl group at C-2 activates C-6 for SNAr; C-6 bromine is reactive in cross-coupling. rsc.orgbldpharm.com |

| 2-Bromo-1-(6-chloropyridin-3-yl)-ethanone | 23794-13-0 | Acetyl group at C-3; bromine on the acetyl's alpha-carbon. | Highly reactive α-bromoketone, prone to substitution at the acetyl group. Ring reactivity is different. echemi.com |

| 1-(5-Bromo-2-chloropyridin-3-yl)ethanone | 886365-47-5 | Halogen and acetyl positions are permuted. | Altered electronic distribution may affect the electrophilicity of the ketone and regioselectivity of ring substitutions. sigmaaldrich.com |

| 2-Bromo-1-(6-bromopyridin-2-yl)ethanone | 142978-11-8 | Chlorine is replaced by bromine. | Increased reactivity in cross-coupling at both C-2 and C-6 positions, potentially leading to selectivity challenges. nih.gov |

Modulation of Synthetic Utility through Substituent Effects

The combination of three distinct functional groups on the pyridine scaffold makes this compound a versatile synthetic intermediate. The utility of this compound is modulated by the electronic effects of its substituents, which allow for a range of orthogonal chemical transformations.

Selective Cross-Coupling: The higher reactivity of the C-Br bond allows for selective functionalization at the C-6 position via reactions like Suzuki, Stille, or Sonogashira coupling, while preserving the C-Cl bond for subsequent steps. rsc.org

Nucleophilic Substitution: The electron-deficient nature of the ring allows for nucleophilic aromatic substitution, potentially at either the C-6 or C-3 positions, depending on the reaction conditions and the nucleophile used.

Carbonyl Chemistry: The acetyl group can be transformed into a variety of other functionalities. For example, it can be reduced to an ethyl group or a secondary alcohol, or it can serve as an anchor point for building more complex heterocyclic systems.

This multi-faceted reactivity profile makes the compound a valuable building block in medicinal chemistry and materials science, where precisely substituted pyridine cores are often required. The strategic placement of the bromo, chloro, and acetyl groups provides multiple handles for constructing complex molecular architectures.

Emerging Research Directions and Future Outlook

Sustainable Synthetic Routes and Catalytic Innovations

The chemical industry is increasingly shifting towards green and sustainable practices, a trend that profoundly impacts the synthesis of heterocyclic compounds like pyridine (B92270) derivatives. nih.govrasayanjournal.co.in Traditional methods often rely on harsh conditions and hazardous reagents, but modern approaches prioritize efficiency, safety, and reduced environmental impact. rasayanjournal.co.inresearchgate.net For a molecule like 1-(6-Bromo-3-chloropyridin-2-yl)ethanone, future synthetic strategies will likely incorporate these green principles.

Key sustainable approaches applicable to pyridine synthesis include multicomponent reactions (MCRs), which offer high atom economy by combining three or more reactants in a single step, and the use of environmentally benign solvents like water or ethanol. researchgate.netbohrium.com Catalyst-focused innovations are particularly promising. The development of magnetically recoverable nanocatalysts, for example, allows for easy separation and reuse, aligning with green chemistry goals. researchgate.net Furthermore, advanced catalytic systems, such as rhodium-catalyzed C–H bond functionalization, provide highly efficient and modular routes to construct substituted pyridines from simpler precursors like ketoximes and alkynes. nih.gov Such methods could offer novel pathways to the title compound or its analogues.

The table below summarizes emerging sustainable strategies and their potential application to the synthesis and modification of this compound.

| Sustainable Strategy | Principle & Advantage | Potential Application for this compound |

| Multicomponent Reactions (MCRs) | Combines three or more starting materials in a one-pot synthesis, increasing efficiency and reducing waste. bohrium.com | Development of novel one-pot syntheses of the core dihalopyridine structure from acyclic precursors. |

| Green Solvents | Utilizes environmentally benign solvents like water or ionic liquids to replace hazardous organic solvents. bohrium.com | Performing synthetic transformations on the molecule, such as nucleophilic substitutions, in safer media. |

| Microwave/Ultrasound-Assisted Synthesis | Uses alternative energy sources to accelerate reaction rates, often leading to higher yields and shorter reaction times. nih.govresearchgate.net | Speeding up cross-coupling reactions at the bromo- or chloro- positions or modifications of the acetyl group. |

| Heterogeneous Catalysis | Employs solid-phase catalysts (e.g., magnetically separable nanocatalysts) that are easily removed from the reaction mixture, simplifying purification and enabling catalyst recycling. researchgate.net | Facilitating cross-coupling or hydrogenation reactions in a more sustainable and economically viable manner. |

| Advanced Homogeneous Catalysis | Utilizes highly active and selective catalysts (e.g., Rhodium complexes) for direct C-H functionalization to build the pyridine ring system efficiently. nih.gov | A potential route for the de novo synthesis of the substituted pyridine ring, offering high modularity. |

Exploration of Photochemical and Electrochemical Transformations

Photochemistry and electrochemistry are rapidly emerging as powerful tools in organic synthesis, enabling unique transformations under mild conditions that are often difficult to achieve with traditional thermal methods. nih.govacs.orgrsc.org These techniques are particularly well-suited for the functionalization of heterocyclic compounds.

Photochemical methods harness light energy, often in conjunction with a photocatalyst, to generate highly reactive intermediates like radicals. nih.gov For pyridine derivatives, photocatalysis can drive C-H functionalization, allowing for the direct installation of new groups onto the ring. acs.orgnih.gov Recent studies have shown that photostimulated reactions of bromopyridines with various nucleophiles can proceed via a single electron transfer (SET) mechanism, a pathway directly relevant to the 6-bromo position of the title compound. organic-chemistry.org This opens up possibilities for metal-free coupling reactions. The unique reactivity of pyridinyl radicals, generated via SET reduction, offers new strategies for functionalization that diverge from classical methods. acs.org

Electrochemical synthesis uses electrical current to drive redox reactions, providing a clean and often oxidant-free method for creating or modifying molecules. rsc.orgresearchgate.net This technique is effective for the reductive cross-coupling of halo-heterocycles, where an electrical potential can facilitate the formation of carbon-carbon bonds. mdpi.com A significant advantage of electrochemistry is the ability to control reaction outcomes and regioselectivity by simply tuning the reaction parameters, such as the design of the electrochemical cell. newswise.comcornell.edu For instance, electrosynthesis can be used for the direct carboxylation of pyridines using CO2, a transformation of significant interest. nih.gov

The table below compares these modern synthetic approaches.

| Feature | Photochemical Synthesis | Electrochemical Synthesis |

| Energy Source | Light (e.g., visible light LEDs) | Electrical Current |

| Key Intermediates | Excited states, radical ions, radicals acs.org | Radical ions, electrogenerated acids/bases |

| Typical Reactions | C-H functionalization, radical couplings, cycloadditions nih.gov | Reductive cross-couplings, carboxylations, halogenations rsc.orgmdpi.comnih.gov |

| Advantages | Mild conditions, high selectivity, access to unique reactivity, metal-free options. acs.orgorganic-chemistry.org | Avoids chemical oxidants/reductants, high functional group tolerance, tunable reactivity. rsc.orgcornell.edu |

| Relevance to Target Compound | Functionalization of C-H bonds or photo-stimulated substitution at the halogen positions. acs.orgorganic-chemistry.org | Reductive coupling at the C-Br or C-Cl bonds; modification of the acetyl group. mdpi.com |

Integration with High-Throughput Experimentation and Automation

The complexity of modern drug discovery and materials science necessitates faster and more efficient methods for synthesis and optimization. seqens.com High-Throughput Experimentation (HTE) and automated synthesis platforms are revolutionizing this landscape by allowing chemists to perform a massive number of experiments in parallel. researchgate.netnih.gov

HTE utilizes miniaturized, multi-well plates to rapidly screen vast arrays of catalysts, reagents, solvents, and reaction conditions on a microscale. nih.govyoutube.com This approach dramatically accelerates the discovery of optimal conditions for a given chemical transformation, while minimizing the consumption of precious materials. youtube.com For a complex building block like this compound, HTE is invaluable for quickly identifying the best methods for selective cross-coupling at the bromine versus the chlorine atom or for finding novel reactions at the acetyl group. researchgate.net

| Benefit | Description | Relevance to this compound |

| Speed & Efficiency | Massively parallel experimentation allows for rapid screening of reaction conditions. youtube.com | Quickly optimizing selective Suzuki, Buchwald-Hartwig, or other cross-coupling reactions at the C-Br vs. C-Cl positions. |

| Material Sparing | Miniaturized reactions consume only milligrams or micrograms of material per experiment. nih.gov | Enables broad screening even with small amounts of the valuable, functionalized starting material. |

| Enhanced Data Quality | Systematic screening provides a comprehensive dataset, revealing subtle trends and enabling data-driven decisions. youtube.com | Building a detailed reactivity map of the molecule to predict outcomes for future synthetic steps. |

| Accelerated Discovery | Facilitates the rapid synthesis of large libraries of derivatives for biological or material screening. youtube.com | Quickly generating a series of analogues by reacting the bromo, chloro, and acetyl sites with diverse partners to explore structure-activity relationships. |

| Improved Reproducibility | Robotic liquid handlers and automated workflows reduce human error and ensure consistent execution of experiments. researchgate.net | Ensuring reliable and scalable synthetic protocols for promising derivatives identified during screening. |

Advanced Applications in Targeted Synthesis

The true value of a chemical building block lies in its ability to be transformed into more complex, functional molecules. This compound is an exemplary scaffold for targeted synthesis due to its distinct and orthogonally reactive functional groups. The pyridine core is a privileged structure in medicinal chemistry, while the two different halogen atoms and the ketone provide handles for a wide range of subsequent chemical modifications. ijpsonline.comchemrxiv.org

The primary application of this compound is as an intermediate in the synthesis of complex poly-substituted pyridines. The bromine at the 6-position is typically more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination) than the chlorine at the 3-position. This differential reactivity allows for sequential, site-selective functionalization. rsc.org A chemist could first introduce a substituent at the C-Br position, then perform a different transformation at the C-Cl position. This stepwise approach is a powerful strategy for building molecular complexity in a controlled manner.

Furthermore, the acetyl group at the 2-position is a versatile functional handle. It can be reduced to a secondary alcohol, which can introduce a new chiral center, or converted to an amine via reductive amination. rug.nl It can also participate in condensation reactions to form larger heterocyclic systems. This multi-functional nature makes the compound a powerful tool for late-stage functionalization, where complex molecular scaffolds are modified in the final steps of a synthesis to create analogues for structure-activity relationship (SAR) studies in drug discovery. nih.govnih.gov

| Reactive Site | Type of Transformation | Potential Outcome |

| C6-Bromine | Pd-catalyzed cross-coupling (e.g., Suzuki, Stille, Sonogashira) rsc.org | Introduction of aryl, heteroaryl, alkyl, or alkynyl groups. Generally more reactive than the C-Cl bond. |

| C3-Chlorine | Pd-catalyzed cross-coupling; Nucleophilic Aromatic Substitution (SNAr) | Introduction of a second, different functional group after reacting the C-Br bond. Can be substituted by N, O, or S nucleophiles. |

| C2-Acetyl (C=O) | Reduction (e.g., with NaBH₄) | Formation of a secondary alcohol, introducing a potential chiral center. |

| C2-Acetyl (C=O) | Reductive Amination | Conversion to a secondary or tertiary amine. |

| C2-Acetyl (α-protons) | Enolate Chemistry (e.g., Aldol (B89426) condensation) | Formation of new C-C bonds adjacent to the carbonyl group. |

| Pyridine Nitrogen | N-Oxidation or Quaternization | Modification of the electronic properties of the ring, potentially enabling different reactivity patterns (e.g., C-H functionalization). acs.org |

Q & A

Q. Basic

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyridine ring protons at δ 7.5–8.5 ppm, ketone carbonyl at ~200 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₇H₆BrClNO at ~247.9 m/z) .

- X-ray crystallography : Single-crystal diffraction (using SHELXL for refinement) resolves halogen positioning and torsional angles. Prefer low-temperature data collection (100 K) to reduce thermal motion artifacts .

What safety protocols are critical when handling this compound?

Q. Basic

- GHS hazards : H302 (harmful if swallowed), H314 (causes severe skin burns).

- Handling : Use nitrile gloves, lab coats, and fume hoods. Avoid contact with oxidizing agents to prevent exothermic decomposition .

- Storage : Inert atmosphere (N₂/Ar) at 2–8°C to stabilize the ketone group against hydrolysis .

How can contradictions in crystallographic data (e.g., bond lengths, thermal parameters) be resolved during structure refinement?

Q. Advanced

- Validation tools : Use checkCIF (via IUCr) to flag outliers in bond distances (e.g., C-Br expected ~1.89 Å; deviations >0.02 Å require re-examination) .

- Thermal motion analysis : Anisotropic displacement parameters (ADPs) should align with chemical environment. High ADPs on Br/Cl may indicate disorder; apply PART instructions in SHELXL to model split positions .

What mechanistic insights explain low yields in nucleophilic substitution reactions involving bromo and chloro substituents?

Q. Advanced

- Steric/electronic factors : Cl substituents at the 3-position of pyridine deactivate the ring, slowing nucleophilic attack. Use DFT calculations (e.g., Gaussian) to map electrostatic potential surfaces and identify reactive sites .

- Competing pathways : Bromine’s higher leaving-group ability may lead to undesired dehalogenation. Mitigate by optimizing solvent polarity (e.g., DMF > MeCN) and using phase-transfer catalysts .

How can computational methods validate experimental structures and predict reactivity?

Q. Advanced

- DFT optimization : Compare computed (e.g., B3LYP/6-31G*) and experimental bond lengths/angles. RMSD >0.05 Å suggests potential refinement errors .

- Reactivity prediction : Frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites. For example, the ketone carbonyl (LUMO -3.5 eV) is susceptible to nucleophilic addition .

How should researchers analyze and mitigate byproduct formation in multi-step syntheses?

Q. Advanced

- LC-MS monitoring : Detect intermediates (e.g., dihalogenated byproducts) using reverse-phase columns (C18) with acetonitrile/water gradients. Adjust stoichiometry if [M+2]⁺ peaks suggest over-halogenation .

- Isolation strategies : Use preparative TLC (silica gel, hexane/EtOAc 7:3) to separate regioisomers. Confirm purity via melting point consistency (e.g., target mp ~90°C vs. byproduct ~80°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.